Cas no 863452-63-5 (2-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione)

2-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione structure
863452-63-5 structure
Product Name:2-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione
CAS No:863452-63-5
MF:C17H17NO5S
MW:347.385583639145
CID:6382268
PubChem ID:3235951
Update Time:2025-07-16

2-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione Chemical and Physical Properties

Names and Identifiers

    • 2-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione
    • 1,5-Benzothiazepin-4(5H)-one, 2-(3,4-dimethoxyphenyl)-2,3-dihydro-, 1,1-dioxide
    • AKOS024596136
    • WAY-333885
    • cid_3235951
    • BDBM48378
    • SR-01000137664-1
    • MLS000093906
    • HMS1651C08
    • 2-(3,4-dimethoxyphenyl)-1,1-dioxo-3,5-dihydro-2H-1,5-benzothiazepin-4-one
    • 863452-63-5
    • 2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one 1,1-dioxide
    • HMS3314G07
    • SMR000029520
    • F0681-0300
    • 2-(3,4-dimethoxyphenyl)-1,1-bis(oxidanylidene)-3,5-dihydro-2H-1,5-benzothiazepin-4-one
    • HMS2165F22
    • 2-(3,4-dimethoxyphenyl)-1,1-dioxo-3,5-dihydro-2H-1lambda6,5-benzothiazepin-4-one
    • 2-(3,4-dimethoxyphenyl)-1,1-diketo-3,5-dihydro-2H-1,5-benzothiazepin-4-one
    • 2-(3,4-dimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide
    • SR-01000137664
    • CHEMBL1367450
    • Inchi: 1S/C17H17NO5S/c1-22-13-8-7-11(9-14(13)23-2)16-10-17(19)18-12-5-3-4-6-15(12)24(16,20)21/h3-9,16H,10H2,1-2H3,(H,18,19)
    • InChI Key: WALAWYGJYJBBGB-UHFFFAOYSA-N
    • SMILES: S1(=O)(=O)C2=CC=CC=C2NC(=O)CC1C1=CC=C(OC)C(OC)=C1

Computed Properties

  • Exact Mass: 347.08274382g/mol
  • Monoisotopic Mass: 347.08274382g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 558
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 90.1Ų

Experimental Properties

  • Density: 1.309±0.06 g/cm3(Predicted)
  • Boiling Point: 604.9±55.0 °C(Predicted)
  • pka: 12.15±0.40(Predicted)

2-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione Pricemore >>

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Additional information on 2-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione

Research Brief on 2-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione (CAS: 863452-63-5)

The compound 2-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione (CAS: 863452-63-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and emerging applications in drug discovery.

Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel benzothiazepine derivatives, which exhibit a broad spectrum of biological activities. The presence of the 3,4-dimethoxyphenyl moiety and the tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione core structure is believed to contribute to its bioactivity, particularly in modulating central nervous system (CNS) targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound show promising affinity for serotonin and dopamine receptors, suggesting potential applications in neuropsychiatric disorders.

From a synthetic chemistry perspective, advances in the preparation of 863452-63-5 have been reported, with particular emphasis on green chemistry approaches. A recent patent application (WO2023056421) describes an improved catalytic method for its synthesis, achieving higher yields (85-90%) and reduced environmental impact compared to traditional routes. This development is particularly significant for scaling up production while maintaining cost-effectiveness and sustainability.

Pharmacological investigations have revealed that 2-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione exhibits moderate inhibitory activity against several kinases implicated in inflammatory pathways. In vitro studies using human macrophage cell lines showed dose-dependent suppression of pro-inflammatory cytokines (IL-6 and TNF-α) at micromolar concentrations, positioning it as a potential lead compound for developing anti-inflammatory agents.

Structural-activity relationship (SAR) studies published in Bioorganic & Medicinal Chemistry Letters (2024) have begun to elucidate the critical pharmacophores within this molecule. The research indicates that modifications at the 2-position phenyl ring significantly influence both receptor binding affinity and metabolic stability, providing valuable insights for future drug design efforts.

Current challenges in the development of this compound class include improving blood-brain barrier penetration for CNS applications and addressing metabolic stability issues identified in preclinical pharmacokinetic studies. However, the recent identification of prodrug strategies and formulation approaches in the literature suggests these hurdles may be overcome in the near future.

In conclusion, 2-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione represents a promising scaffold in medicinal chemistry with multiple potential therapeutic applications. Ongoing research is expected to further explore its mechanism of action and optimize its pharmacological profile, potentially leading to novel drug candidates in the coming years.

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